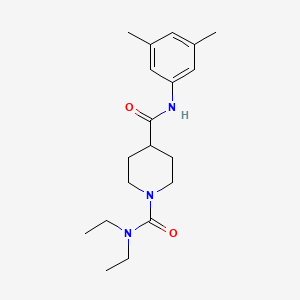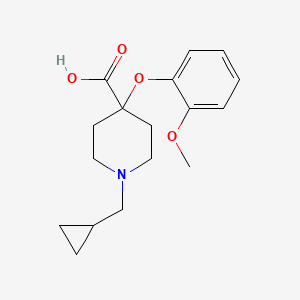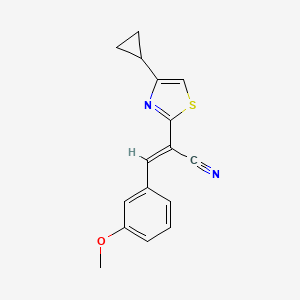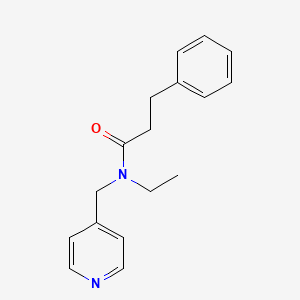
N~4~-(3,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-(3,5-dimethylphenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, commonly known as DMPEA, is a synthetic compound that belongs to the family of piperidine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
科学的研究の応用
DMPEA has been extensively studied for its potential applications in various fields. In medicinal chemistry, DMPEA has been evaluated for its analgesic and anti-inflammatory effects. It has also been investigated for its potential as a drug candidate for the treatment of neuropathic pain and as an inhibitor of acetylcholinesterase, a key enzyme in the pathogenesis of Alzheimer's disease.
In neuroscience, DMPEA has been studied for its effects on the central nervous system. It has been reported to exhibit anxiolytic and antidepressant-like effects in animal models. DMPEA has also been evaluated for its potential as a neuroprotective agent against oxidative stress and as a modulator of the dopaminergic system.
作用機序
The exact mechanism of action of DMPEA is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems. DMPEA has also been reported to interact with ion channels and receptors such as NMDA receptors and voltage-gated calcium channels.
Biochemical and Physiological Effects
DMPEA has been reported to exhibit various biochemical and physiological effects. In animal models, it has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. DMPEA has also been reported to reduce oxidative stress and inflammation in various tissues.
実験室実験の利点と制限
DMPEA has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. DMPEA is also stable and has a long shelf-life, making it a suitable compound for storage and transport. However, DMPEA has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
DMPEA has several potential future directions for research. In medicinal chemistry, DMPEA can be further evaluated for its potential as a drug candidate for the treatment of neuropathic pain and Alzheimer's disease. In neuroscience, DMPEA can be studied for its effects on other neurotransmitter systems and for its potential as a neuroprotective agent against various neurodegenerative diseases. Further studies can also be conducted to fully understand the mechanism of action of DMPEA and to evaluate its potential toxicity and side effects.
Conclusion
In conclusion, DMPEA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method has been well-established, and it has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of DMPEA and its role in various fields.
合成法
The synthesis of DMPEA involves the reaction of 3,5-dimethylbenzoyl chloride with diethylamine in the presence of a base such as triethylamine. The resulting product is then treated with piperidine-4,4'-dicarboxylic acid dianhydride to yield DMPEA. The synthesis method has been well-established and has been reported in various scientific literature.
特性
IUPAC Name |
4-N-(3,5-dimethylphenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c1-5-21(6-2)19(24)22-9-7-16(8-10-22)18(23)20-17-12-14(3)11-15(4)13-17/h11-13,16H,5-10H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHYWZTVCRGVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![isopropyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B5338360.png)
![2-tert-butyl-6-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5338369.png)
![(4S)-4-(4-{1-[(2-chlorobenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5338375.png)

![4-[(4-ethoxy-3-ethylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5338398.png)
![5-[2-(2-chlorophenyl)vinyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5338403.png)
![2-[4-(1,3-benzoxazol-2-yl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5338404.png)
![2-[(3-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5338407.png)



![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(2-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5338448.png)
![2-{2-[4-(methylthio)phenyl]vinyl}-4-quinolinol](/img/structure/B5338449.png)
![2-ethoxy-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5338450.png)
